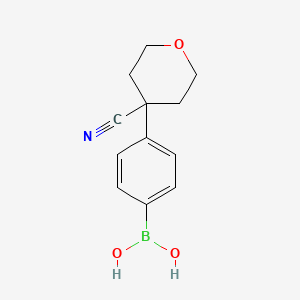
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a cyanotetrahydropyran moiety. The presence of the boronic acid group makes it a valuable intermediate in various chemical transformations, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases such as potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
Phenols: Formed from the oxidation of the boronic acid group.
Amines: Formed from the reduction of the cyanotetrahydropyran moiety.
Substituted Aromatics: Formed from nucleophilic substitution reactions involving the boronic acid group.
科学研究应用
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with a palladium catalyst, facilitating the transfer of the aryl group to a suitable electrophile. The cyanotetrahydropyran moiety may also interact with various molecular targets, depending on the specific application and context .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the cyanotetrahydropyran moiety, making it less versatile in certain applications.
4-Cyanophenylboronic Acid:
Tetrahydro-2H-pyran-4-ylboronic Acid: Contains the tetrahydropyran ring but lacks the cyanophenyl group, limiting its use in specific reactions.
Uniqueness
(4-(4-Cyanotetrahydro-2H-pyran-4-yl)phenyl)boronic acid is unique due to the combination of the boronic acid group, cyanophenyl group, and tetrahydropyran ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
属性
分子式 |
C12H14BNO3 |
|---|---|
分子量 |
231.06 g/mol |
IUPAC 名称 |
[4-(4-cyanooxan-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H14BNO3/c14-9-12(5-7-17-8-6-12)10-1-3-11(4-2-10)13(15)16/h1-4,15-16H,5-8H2 |
InChI 键 |
XAEXCPIUJOXGTO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2(CCOCC2)C#N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















